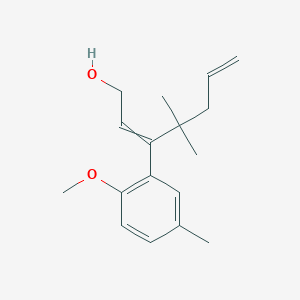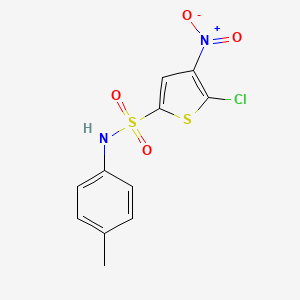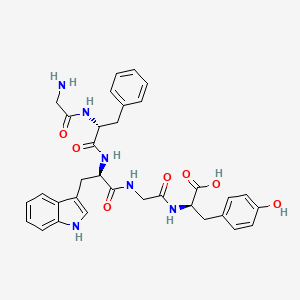![molecular formula C15H15N5O B12579704 Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) CAS No. 185669-80-1](/img/structure/B12579704.png)
Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) is a compound that belongs to the class of pyrazole-based ligands. These ligands are known for their ability to coordinate with metal ions, making them valuable in various catalytic and biological applications . The compound’s structure includes a phenol group, a pyrazole moiety, and an acetonitrile group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phenol and pyrazole groups play crucial roles in stabilizing the metal center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol is unique due to its combination of a phenol group, a pyrazole moiety, and an acetonitrile group. This combination allows it to form highly stable metal complexes with diverse catalytic and biological activities. Compared to imidazole-based ligands, it offers different coordination environments and reactivity patterns .
Propriétés
Numéro CAS |
185669-80-1 |
|---|---|
Formule moléculaire |
C15H15N5O |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
acetonitrile;2-[di(pyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C13H12N4O.C2H3N/c18-12-6-2-1-5-11(12)13(16-9-3-7-14-16)17-10-4-8-15-17;1-2-3/h1-10,13,18H;1H3 |
Clé InChI |
RRAZNIBULMOUQS-UHFFFAOYSA-N |
SMILES canonique |
CC#N.C1=CC=C(C(=C1)C(N2C=CC=N2)N3C=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)


![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)

![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)

![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)

![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)


